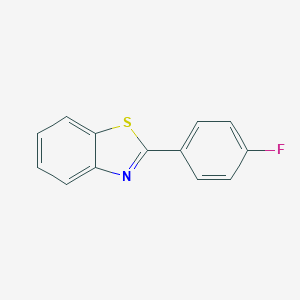

2-(4-氟苯基)-1,3-苯并噻唑

描述

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2,4-disubstituted arylthiazoles involves the use of 4-fluorophenylacetonitrile . Another method for synthesizing a similar compound, 2-(4-fluorophenyl)thiophene, involves the use of 4-fluorophenylboronic acid and 2-bromothiophene in the presence of a Pd catalyst .Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the molecular structure of 2-(4-fluorophenyl)imidazol-5-ones was analyzed using Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies . Another study investigated the molecular structure of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole using Density Functional Theory (DFT) calculations .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "2-(4-Fluorophenyl)-1,3-benzothiazole" .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 2-(4-fluorophenyl)thiophene has a melting point of 51.0 to 55.0 °C, a boiling point of 252.3±15.0 °C (Predicted), and a density of 1.200±0.06 g/cm3 (Predicted) .科学研究应用

抗肿瘤性能

2-(4-氟苯基)-1,3-苯并噻唑及相关化合物显示出显著的抗肿瘤性能。研究表明它们在抑制肿瘤生长方面具有潜力,特别是在乳腺和卵巢癌细胞系中。其机制涉及对敏感细胞的选择性摄取,随后通过细胞色素P450 1A1诱导,转化为活性中间体,并形成大量DNA加合物,导致细胞死亡。一项研究发现,这些化合物的氨基酸前药克服了药物亲脂性带来的限制,显示出有希望的临床前结果(Bradshaw et al., 2002)。另一项研究强调了氟代2-(4-氨基苯基)苯并噻唑的合成和评价,指出它们在敏感的人类乳腺癌细胞系中具有强大的细胞毒性(Hutchinson et al., 2001)。

成像应用

2-(4-氟苯基)-1,3-苯并噻唑已被探索其在成像方面的实用性,特别是与阿尔茨海默病相关。一项研究合成了这种化合物的氟-18标记衍生物,显示出对淀粉样蛋白β的亲和力,并具有作为在阿尔茨海默病患者中可视化淀粉样沉积的示踪剂的有希望特性(Serdons et al., 2009)。

传感应用

苯并噻唑,包括氟苯基衍生物,已被用于开发用于传感应用的荧光探针。这些化合物对pH值变化和金属阳离子敏感,使它们适用于检测镁和锌阳离子,以及在各种环境中进行pH值监测(Tanaka et al., 2001)。

抗分枝杆菌活性

一些氟代苯并噻唑化合物,包括2-(4-氟苯基)-1,3-苯并噻唑的衍生物,已显示出具有抗微生物活性,特别是对分枝杆菌。这表明它们在治疗结核病等感染方面具有潜在应用(Sathe et al., 2011)。

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on the behavior of similar compounds, it may interact with its targets, leading to changes at the molecular level .

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, affecting a range of pathways .

Pharmacokinetics

A study on similar compounds, 2-(4-fluorophenyl)imidazol-5-ones, revealed that they were metabolically stable in vitro .

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

安全和危害

未来方向

属性

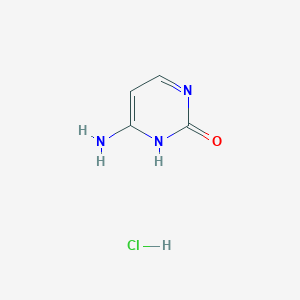

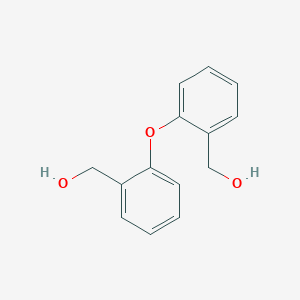

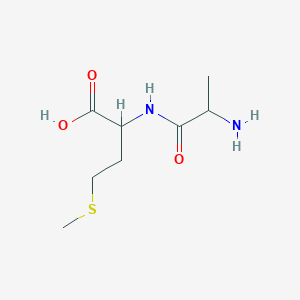

IUPAC Name |

2-(4-fluorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIDLEVLPMTJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287634 | |

| Record name | benzothiazole, 2-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1629-26-1 | |

| Record name | NSC51877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzothiazole, 2-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these compounds interact with amyloid plaques?

A1: While the exact binding mechanism isn't fully elucidated in these papers, research suggests that 2-(4-Fluorophenyl)-1,3-benzothiazole derivatives bind to amyloid beta (Aβ) plaques with high affinity. [, ] This binding is likely driven by a combination of hydrophobic interactions and potentially hydrogen bonding with specific amino acid residues within the Aβ aggregates. Further studies are needed to determine the precise binding site and mechanism.

Q2: What is the significance of using Fluorine-18 in these compounds?

A2: Fluorine-18 is a positron-emitting radioisotope with a relatively short half-life (109.8 minutes) that makes it suitable for Positron Emission Tomography (PET) imaging. [] By incorporating Fluorine-18 into the 2-(4-Fluorophenyl)-1,3-benzothiazole structure, researchers can track the compound's distribution in vivo, particularly its uptake in the brain and binding to amyloid plaques. [, ]

Q3: How does the structure of 2-(4-Fluorophenyl)-1,3-benzothiazole derivatives impact their properties as potential imaging agents?

A3: Modifications to the core 2-(4-Fluorophenyl)-1,3-benzothiazole structure, such as the addition of methyl or amino groups, significantly influence the compounds' binding affinities for Aβ plaques, metabolic stability, and brain kinetics. [, ] For example, [(18)F]6-amino-2-(4'-[(18)F]fluorophenyl)-1,3-benzothiazole demonstrated more favorable brain kinetics in animal models compared to other derivatives. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for improved imaging capabilities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)

![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)